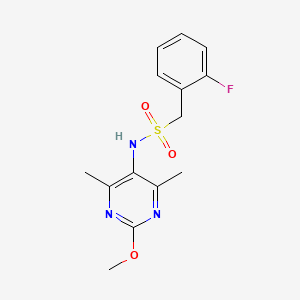

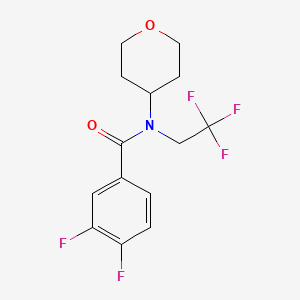

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

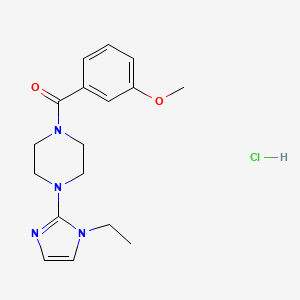

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Efficient Synthesis and Synthetic Utility

A novel synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane derivatives, showcasing the compound's utility as a versatile synthon in the preparation of various fluoromethylated organic molecules. This highlights the compound's significance in facilitating the synthesis of complex organic structures with high efficiency and selectivity, leveraging a C–S bond forming strategy (Prakash et al., 2010).

Biological Activity

Research into methanesulfonamide pyrimidine-substituted compounds has demonstrated their potential in inhibiting the enzyme HMG-CoA reductase in vitro. This suggests applications in the development of novel cholesterol biosynthesis inhibitors, with specific compounds showing potency significantly greater than established treatments (Watanabe et al., 1997).

Catalytic Asymmetric Additions

The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, offering metal-free access to sulfone and fluorine incorporating contiguous quaternary stereocenters. This process highlights the compound's role in enabling the synthesis of biorelevant structures with high stereoselectivity, thus contributing to the development of stereoselective synthesis methodologies (Bhosale et al., 2022).

Material Synthesis and Application

The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been explored, revealing the potential of these compounds as precursors for three-state indicators. This research suggests the possibility of developing new materials with unique optical properties, which could be applicable in various fields such as sensors and display technology (Sarma & Baruah, 2004).

Fluorination Techniques

Advancements in fluorination techniques have been made using difluorobis(fluoroxy)methane, demonstrating selective monofluorination of ketoesters with high regioselectivity. This process is indicative of the compound's role in facilitating the synthesis of fluorinated derivatives, which are crucial in pharmaceuticals and agrochemicals (Bailey et al., 2002).

properties

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-6-4-5-7-12(11)15/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSUIQCBGYWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

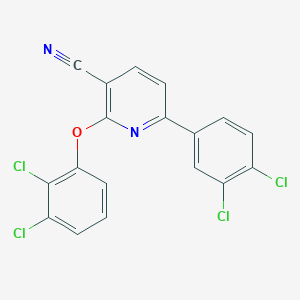

![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)

![3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2894681.png)